molecular formula C9H7ClN2O2 B2485055 Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate CAS No. 1168090-92-3

Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B2485055
CAS No.: 1168090-92-3
M. Wt: 210.62
InChI Key: LHXRTDJUZZEEQH-UHFFFAOYSA-N
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Description

Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate: is a heterocyclic compound with a fused bicyclic structure. It is characterized by the presence of a chlorine atom at the 5th position and a carboxylate group at the 6th position of the imidazo[1,5-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with formamide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then esterified using methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed:

  • Substituted imidazo[1,5-a]pyridine derivatives
  • N-oxides
  • Dechlorinated imidazo[1,5-a]pyridine derivatives
  • Carboxylic acids

Mechanism of Action

The mechanism of action of Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison: Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and the position of the chlorine and carboxylate groups. This structural uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-4-11-5-12(6)8(7)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXRTDJUZZEEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=NC=C2C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-6-formylaminomethylnicotinic acid methyl ester (42.6 g, 0.19 mol) in toluene (400 mL) was added phosphorous (V) oxychloride (18.2 mL, 0.20 mol) and the reaction mixture heated at 65° C. for 1.5 hours. The reaction mixture was cooled to room temperature and diluted with ethyl acetate (200 mL) before treating with sodium hydroxide solution (2 M) to adjust pH˜8. The layers were separated and the aqueous layer extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with brine (100 mL), dried (MgSO4) then charcoal (˜5 g) was added and the solution mixed for 5 minutes before being filtered and concentrated in vacuo to yield the title compound as a tan solid (34.4 g, 88%) 1H NMR (CDCl3, 400 MHz) 8.52 (1H, s), 7.57 (1H, s), 7.45 (1H, d, J=9.3 Hz), 7.25 (1H, d, J=9.1 Hz), 3.97 (3H, s).
Name
2-chloro-6-formylaminomethylnicotinic acid methyl ester
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
88%

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